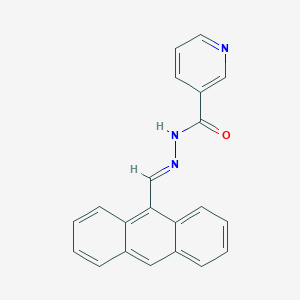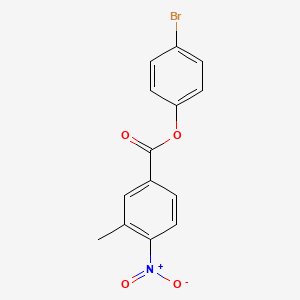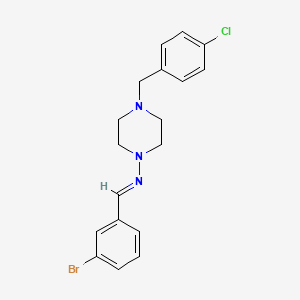![molecular formula C23H28FNO2 B5590179 4-(3-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5590179.png)
4-(3-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[2-(3-fluorophenyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C23H28FNO2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.21040730 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Crystal Structure and DFT Calculations : A study by Anitha et al. (2020) describes the synthesis and crystal structure of a compound similar to the one . It highlights the chair conformation of the piperidine ring and weak interactions in its crystal structure (Anitha et al., 2020).
Neuroleptic Activity
- Potent Neuroleptic Agents : Sato et al. (1978) synthesized a series of compounds, including 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, demonstrating potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Anti-Leukemia Activity
- Potential Anti-Leukemia Bioactivity : Yang et al. (2009) investigated compounds based on a similar molecular motif, finding that they could inhibit the growth of K562 cells, indicating potential anti-leukemia activity (Yang et al., 2009).
Sigma Ligand Affinity
- High Affinity Sigma Ligands : Perregaard et al. (1995) synthesized a series of compounds with high affinity for sigma 1 and sigma 2 binding sites, relevant in neuroscience and pharmacology (Perregaard et al., 1995).
Motilin Receptor Agonism
- Small Molecule Motilin Receptor Agonist : Westaway et al. (2009) developed a novel small molecule, exhibiting promising motilin receptor agonist activity, which plays a role in gastrointestinal motility (Westaway et al., 2009).
NMDA Antagonist Activity
- Potent NMDA Antagonists : Chenard et al. (1995) identified compounds as potent NMDA antagonists, which have implications in neuroprotection and potential treatment of neurodegenerative diseases (Chenard et al., 1995).
Orexin Receptor Antagonism
- Orexin 1 and 2 Receptor Antagonist for Insomnia Treatment : Renzulli et al. (2011) investigated SB-649868, an orexin 1 and 2 receptor antagonist, which is significant in the context of insomnia treatment (Renzulli et al., 2011).
Synthesis and Antitumor Activity
- Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives : Naito et al. (2005) synthesized novel compounds showing potent cytotoxicity against tumor cells and demonstrated antitumor activity in vivo (Naito et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(3-fluorophenyl)piperidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c1-23(2,27)13-12-17-7-5-9-19(15-17)22(26)25-14-4-3-11-21(25)18-8-6-10-20(24)16-18/h5-10,15-16,21,27H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMJPCRDSQWLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCCC2C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5590102.png)

![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5590115.png)

![N'-(4-bromobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5590134.png)

![2-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5590137.png)
![2,5-dimethyl-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)benzenesulfonamide](/img/structure/B5590142.png)

![3-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5590157.png)
![N-(3,4-difluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5590159.png)
![3-[(difluoromethyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)benzohydrazide](/img/structure/B5590186.png)

![2-benzyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5590202.png)
